(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a bifunctional molecule featuring a pyrazole ring linked via a methanone bridge to an azepane (7-membered nitrogen-containing ring). Both aromatic systems are substituted with 4-fluorophenyl groups, which are known to enhance lipophilicity and metabolic stability in drug-like molecules .
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O/c1-27-22(14-21(26-27)17-7-11-20(25)12-8-17)23(29)28-13-3-2-4-18(15-28)16-5-9-19(24)10-6-16/h5-12,14,18H,2-4,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDYTUUSJBBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant studies that highlight its activity against various disease models.
Chemical Structure and Synthesis
The compound features a pyrazole ring and an azepane moiety, which are linked through a methanone functional group. The presence of the fluorophenyl substituent is significant for its biological activity.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole core via a one-pot three-component reaction. This method often utilizes microwave irradiation to enhance reaction efficiency. The azepane ring is synthesized separately and subsequently linked through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. It may inhibit various enzymes or receptors, particularly those involved in cell proliferation and inflammatory pathways. For instance, it has been noted for its potential to inhibit kinases associated with tumor growth.
Anticancer Properties
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, related pyrazole derivatives have shown efficacy against breast cancer cell lines by targeting specific signaling pathways .
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory activities. Molecular docking studies suggest that it can effectively bind to inflammatory mediators, thereby reducing inflammation in various models. The presence of the fluorophenyl group enhances these effects, potentially through increased lipophilicity and improved receptor binding affinity .
Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Study 2: Inflammation Model
Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Table: Biological Activity Summary
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring and an azepane moiety , with the presence of fluorophenyl groups enhancing its chemical properties. The IUPAC name for this compound is [5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-(4-fluorophenyl)azepan-1-yl)methanone , and it has a molecular formula of and a molecular weight of approximately 377.45 g/mol .
Medicinal Chemistry
The pyrazole and azepane derivatives have been associated with various biological activities:
- Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory properties, making them potential candidates for treating conditions characterized by inflammation .
- Analgesic Properties : Certain derivatives have analgesic effects, which could be beneficial in pain management therapies .
- Anticonvulsant Activity : Azepane derivatives are known to possess anticonvulsant properties, indicating potential use in treating epilepsy and other seizure disorders .
The specific interactions of this compound with biological targets such as enzymes or receptors are crucial for understanding its therapeutic potential. The fluorophenyl group may enhance binding affinity compared to similar compounds without this substituent .
Case Studies and Research Findings
Several studies have investigated the applications of pyrazole and azepane derivatives:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that certain pyrazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The structure of these compounds was crucial for their efficacy .
- Neuropharmacological Studies : Research indicated that specific azepane derivatives could modulate neurotransmitter systems, suggesting their potential use in treating neurological disorders .
- Inflammation Models : Experimental models have shown that compounds similar to (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone can reduce inflammatory markers, supporting their development as anti-inflammatory agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of pyrazole and azepane rings. Below is a comparison with key analogues:
| Compound | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| Target Compound | Pyrazole + Azepane | 4-Fluorophenyl (both rings), 1-methyl | Enhanced lipophilicity; potential for CNS penetration due to azepane flexibility |
| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | Pyrazole | 4-Fluorophenyl, trifluoropropenyl | High fluorination increases bioavailability and metabolic resistance |
| 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Dihydropyrazole (pyrazoline) | 4-Chlorophenyl, 4-methoxyphenyl | Antibacterial/antifungal activity; methoxy group improves solubility |
| [4-(Trifluoromethyl)phenyl]-methanone derivatives | Pyrazoline + Aryl-methanone | Trifluoromethyl, phenyl | Trifluoromethyl enhances electron-withdrawing effects and stability |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Pyrazole + Piperazine | 2,3-Dimethylphenyl, phenyl | Piperazine improves solubility via basic nitrogen; steric hindrance from methyl |
Pharmacological and Physicochemical Properties
- Fluorine Substitution: The 4-fluorophenyl groups in the target compound likely improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogues like the 4-chlorophenyl derivative . However, trifluoromethyl groups (e.g., in ) offer stronger electron-withdrawing effects, which may enhance binding affinity in certain targets.
- Solubility vs. Lipophilicity : Unlike pyridyl-containing analogues (e.g., ), the target compound lacks basic nitrogen atoms, which may reduce aqueous solubility but improve blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
